molecular formula C10H10F3NO B2433439 3-Cyclopropoxy-5-(trifluoromethyl)aniline CAS No. 1243471-01-3

3-Cyclopropoxy-5-(trifluoromethyl)aniline

Cat. No.: B2433439
CAS No.: 1243471-01-3
M. Wt: 217.191
InChI Key: XQQNTPUDLNYGEL-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C10H10F3NO and a molecular weight of 217.19 g/mol . It is characterized by the presence of a cyclopropoxy group and a trifluoromethyl group attached to an aniline ring. This compound is of interest in various fields of research due to its unique chemical structure and properties.

Properties

IUPAC Name

3-cyclopropyloxy-5-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)6-3-7(14)5-9(4-6)15-8-1-2-8/h3-5,8H,1-2,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQNTPUDLNYGEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CC(=CC(=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-5-(trifluoromethyl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. These methods often employ automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aniline nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding nitro or quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Chemistry

3-Cyclopropoxy-5-(trifluoromethyl)aniline serves as a crucial building block in organic synthesis. Its unique structure allows for:

  • Synthesis of Complex Molecules : It can be used to create various derivatives that may exhibit enhanced properties or functionalities.
  • Chemical Reactions : The compound can undergo oxidation, reduction, and nucleophilic substitution reactions, leading to diverse products such as nitro or quinone derivatives.

Biology

In biological research, this compound is investigated for its potential bioactive properties:

  • Bioactivity Studies : Preliminary studies have shown that it may interact with specific enzymes or receptors, influencing metabolic pathways.
  • Mechanism of Action : The trifluoromethyl group enhances lipophilicity, allowing better cell membrane penetration and interaction with biological targets.

Medicine

The therapeutic potential of this compound is being explored in various contexts:

  • Anti-inflammatory and Anticancer Activities : Research is ongoing to evaluate its efficacy in treating inflammatory diseases and certain types of cancer.
  • Drug Development : It may serve as an intermediate in synthesizing new pharmaceutical agents aimed at specific diseases.

Industry

In industrial applications, this compound is utilized for:

  • Advanced Materials Development : Its unique properties make it suitable for creating specialty chemicals that can be used in various applications.
  • Agrochemicals : The compound's stability and reactivity profile allow it to be explored as a component in agricultural chemicals.

Case Studies

Several studies have highlighted the applications of this compound:

  • Biological Assays : A study investigated its inhibitory effects on specific enzymes involved in cancer metabolism, demonstrating promising results that warrant further exploration.
  • Material Science : Research showed that when incorporated into polymer matrices, this compound enhances thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopropoxy-4-(trifluoromethyl)aniline
  • 3-Cyclopropoxy-5-(difluoromethyl)aniline
  • 3-Cyclopropoxy-5-(trifluoromethyl)phenol

Uniqueness

3-Cyclopropoxy-5-(trifluoromethyl)aniline is unique due to the specific positioning of the cyclopropoxy and trifluoromethyl groups on the aniline ring, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions with biological targets and makes it a valuable compound in various research applications .

Biological Activity

3-Cyclopropoxy-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C10H10F3NO and a molecular weight of 217.19 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including anti-inflammatory and anticancer properties. Understanding its biological activity involves examining its mechanism of action, interaction with biological targets, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The following mechanisms have been proposed:

  • Enzyme Interaction : The compound may inhibit or activate enzymes involved in various metabolic pathways, which could lead to altered cellular responses.
  • Receptor Modulation : It can modulate the activity of receptors, influencing cellular signaling processes.
  • Gene Expression Alteration : The compound may affect transcription and translation processes, thereby impacting gene expression related to inflammation and cancer progression .

Biological Assays and Research Findings

Research has indicated that this compound exhibits significant biological activity in various assays:

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • Results : The compound showed a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 30 µM across different cell lines .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects:

  • Assay Method : Lipopolysaccharide (LPS)-induced inflammation in macrophages was used to evaluate the anti-inflammatory potential.
  • Findings : Treatment with this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in managing inflammatory diseases .

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Study on Anticancer Activity :
    • Objective : To evaluate the efficacy of this compound against breast cancer cells.
    • Methodology : MCF-7 cells were treated with varying concentrations of the compound, followed by assessment using MTT assay.
    • Outcome : The compound exhibited significant cytotoxicity, leading to apoptosis in treated cells.
  • Study on Anti-inflammatory Effects :
    • Objective : To assess the impact on LPS-induced inflammation in vitro.
    • Methodology : Macrophages were pre-treated with the compound before LPS exposure, followed by cytokine measurement via ELISA.
    • Outcome : A marked decrease in TNF-alpha and IL-6 levels was observed, indicating effective anti-inflammatory action.

Comparison with Similar Compounds

The unique structural features of this compound differentiate it from similar compounds. Below is a comparison table highlighting key differences:

Compound NameStructure FeaturesBiological Activity
This compoundCyclopropoxy and trifluoromethyl groupsAnticancer, anti-inflammatory
3-Cyclopropoxy-4-(trifluoromethyl)anilineSimilar structure but different positioningLimited data on activity
3-Cyclopropoxy-5-(difluoromethyl)anilineDifferent halogen substituentsReduced potency compared

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